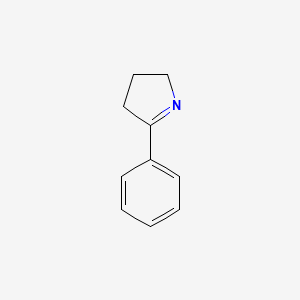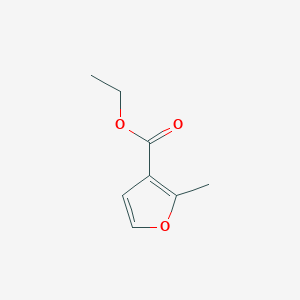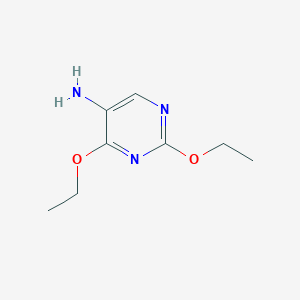
7-Methoxy-4-methyl-quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4-methyl-quinolin-2-ol is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 and a molecular weight of 189.210 .
Synthesis Analysis
Quinoline, the core structure of 7-Methoxy-4-methyl-quinolin-2-ol, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 7-Methoxy-4-methyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The structure also includes a methoxy group and a methyl group attached to the quinoline core .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Methoxy-4-methyl-quinolin-2-ol, have been functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
7-Methoxy-4-methyl-quinolin-2-ol is a solid substance . It has a high degree of solubility in water and organic solvents.Wissenschaftliche Forschungsanwendungen
-
Drug Synthesis
- Quinoline compounds are often used in drug synthesis. They have unique properties that make them useful in various fields such as drug synthesis, material science, and biochemistry.
-
Antimalarial Drug Research
- Quinoline compounds have been studied for their potential as antimalarial drugs .
- The methods of application in this field typically involve synthesizing the quinoline compound and testing its efficacy against malaria in laboratory settings .
- The outcomes of these studies can help identify new potential treatments for malaria .
-
Synthesis of Heterocycles
- Quinoline compounds are used in the synthesis of heterocycles . These are compounds that contain a ring of atoms of at least two different elements.
- The methods of application in this field involve various synthetic approaches to create these heterocycles .
- The outcomes of these processes are new heterocyclic compounds, many of which show unique biological activities .
-
Biological and Pharmaceutical Research
- Quinoline and its derivatives have shown substantial biological activities . They are used in different techniques for the synthesis of 2-methylquinoline .
- The methods of application in this field involve various synthetic techniques .
- The outcomes of these processes are new quinoline derivatives with potential biological and pharmaceutical applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methoxy-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDNBRJGOMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354010 |
Source


|
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-quinolin-2-ol | |
CAS RN |
40053-37-0 |
Source


|
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)











